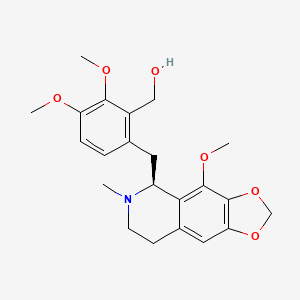
Macrantaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrantaline is a minor alkaloid found in the plant Papaver lisae . Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is part of the benzylisoquinoline class of alkaloids, which are known for their diverse pharmacological properties .
Preparation Methods
The preparation of macrantaline involves the extraction from the plant Papaver lisae. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to isolating alkaloids involves solvent extraction, followed by purification techniques such as chromatography . Industrial production methods for this compound are not well-established, likely due to its status as a minor alkaloid.
Chemical Reactions Analysis
Macrantaline, like other benzylisoquinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Macrantaline has been studied for its potential pharmacological properties. As a benzylisoquinoline alkaloid, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects . Research into this compound is still in its early stages, and more studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The exact mechanism of action of macrantaline is not well-documented. like other alkaloids, it is likely to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Macrantaline is similar to other benzylisoquinoline alkaloids, such as macolidine and macoline . These compounds share a common structural framework but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the particular plant species from which it is derived.
Properties
CAS No. |
62818-76-2 |
|---|---|
Molecular Formula |
C22H27NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol |
InChI |
InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1 |
InChI Key |
UYVPKNMJIKNYPY-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
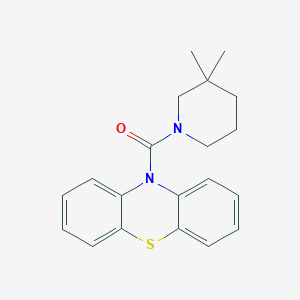
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)
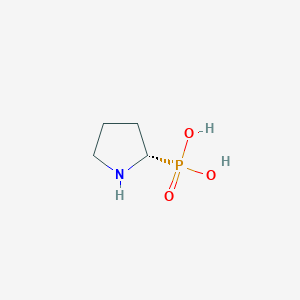
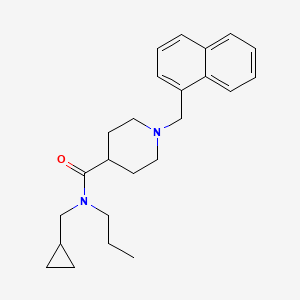
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
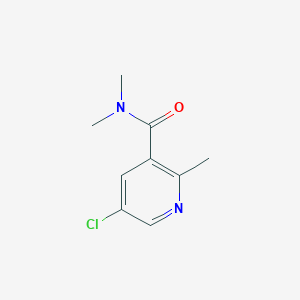
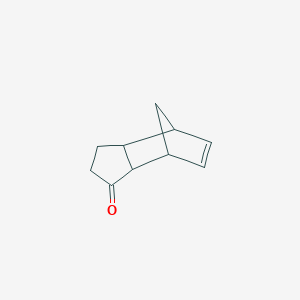
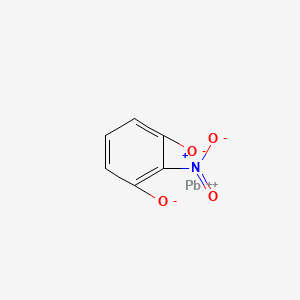
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
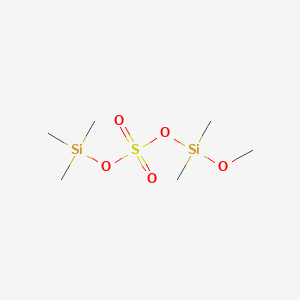
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
